![molecular formula C18H21N5O2 B2717941 1-Prop-2-enoyl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]piperidine-4-carboxamide CAS No. 2361896-69-5](/img/structure/B2717941.png)
1-Prop-2-enoyl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Prop-2-enoyl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]piperidine-4-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of science due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Prop-2-enoyl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]piperidine-4-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific targets in the body such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
1-Prop-2-enoyl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]piperidine-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Prop-2-enoyl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]piperidine-4-carboxamide in lab experiments include its unique chemical properties, its potential as a drug candidate, and its ability to interact with specific targets in the body. However, the limitations of using this compound in lab experiments include its high cost, its limited availability, and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for the research on 1-Prop-2-enoyl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]piperidine-4-carboxamide. One of the major future directions is the development of more efficient and cost-effective synthesis methods for this compound. Another future direction is the identification of its specific targets in the body and the elucidation of its mechanism of action. Additionally, further research is needed to determine its potential as a drug candidate for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-Prop-2-enoyl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]piperidine-4-carboxamide involves a multi-step process that requires several reagents and solvents. The first step involves the reaction of pyrazole with piperidine in the presence of a base to form N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]piperidine. This intermediate is then reacted with acryloyl chloride to form 1-Prop-2-enoyl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]piperidine. Finally, this compound is reacted with 4-aminobutyric acid to form 1-Prop-2-enoyl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]piperidine-4-carboxamide.
Applications De Recherche Scientifique
1-Prop-2-enoyl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]piperidine-4-carboxamide has been found to have potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to have potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1-prop-2-enoyl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-2-17(24)22-10-6-14(7-11-22)18(25)20-16-8-12-23(21-16)13-15-5-3-4-9-19-15/h2-5,8-9,12,14H,1,6-7,10-11,13H2,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLQNDUZXKRRDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC2=NN(C=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acryloyl-N-(1-(pyridin-2-ylmethyl)-1H-pyrazol-3-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2717858.png)
![(4-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate](/img/structure/B2717860.png)
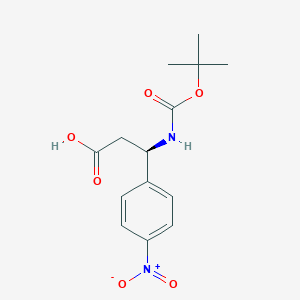

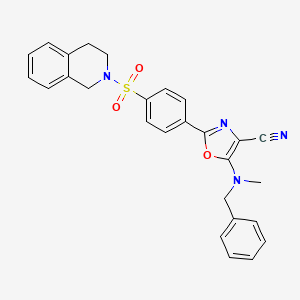
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2717866.png)
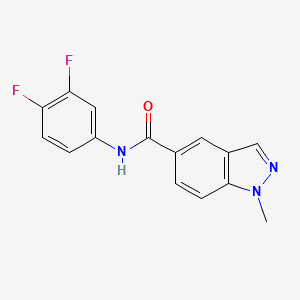
![8-bromo-3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2717871.png)

![(4-Amino-1-methylpyrazol-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B2717874.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2717875.png)
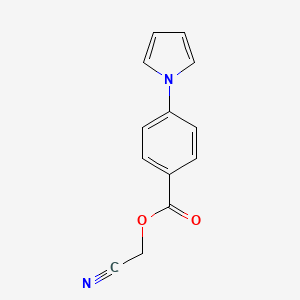
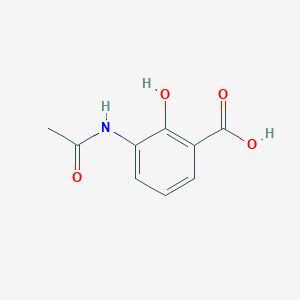
![N-[[3-(Prop-2-enoylamino)phenyl]methyl]benzamide](/img/structure/B2717881.png)